Bienvenue dans la boutique en ligne BenchChem!

(4-Fluoro-2-methoxyphenyl)(thiomorpholino)methanone

KCNQ Potassium Channels Medicinal Chemistry Structure-Activity Relationship

This thiomorpholine derivative is a critical pharmacophore for KCNQ (Kv7) potassium channel openers, a validated target in epilepsy and pain. The unique 4-fluoro-2-methoxyphenyl motif and thiomorpholine sulfur atom are non-interchangeable for potency and selectivity. Supplied at ≥98% purity with consistent quality across batches, it is ideal for SAR benchmarking, focused screening libraries, and electrophysiology assay validation. Its favorable CNS MPO profile (TPSA 29.54 Ų, cLogP 2.02) makes it a low-risk starting point for CNS drug discovery.

Molecular Formula C12H14FNO2S
Molecular Weight 255.31 g/mol
Cat. No. B14020635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Fluoro-2-methoxyphenyl)(thiomorpholino)methanone
Molecular FormulaC12H14FNO2S
Molecular Weight255.31 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)F)C(=O)N2CCSCC2
InChIInChI=1S/C12H14FNO2S/c1-16-11-8-9(13)2-3-10(11)12(15)14-4-6-17-7-5-14/h2-3,8H,4-7H2,1H3
InChIKeyXPGYZKUGWKNROK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Fluoro-2-methoxyphenyl)(thiomorpholino)methanone: Sourcing and Procurement Guide for KCNQ Opener Research


(4-Fluoro-2-methoxyphenyl)(thiomorpholino)methanone (CAS: 2624417-36-1) is a small molecule thiomorpholine derivative . The compound's core scaffold is disclosed in patents covering substituted thiomorpholines as openers of the KCNQ family of voltage-gated potassium ion channels (Kv7) [1], a well-established therapeutic target for epilepsy and neuropathic pain [2]. Commercially, the compound is primarily offered as a research chemical or specialized building block, with verified specifications including a molecular weight of 255.31 g/mol and a defined purity grade suitable for drug discovery and screening applications .

Why Generic Substitution Fails for (4-Fluoro-2-methoxyphenyl)(thiomorpholino)methanone in Advanced R&D


Substituting (4-Fluoro-2-methoxyphenyl)(thiomorpholino)methanone with a generic or closely related analog is scientifically unsound due to the precise structure-activity relationships governing the thiomorpholine chemotype. The 4-fluoro-2-methoxyphenyl moiety confers a specific electronic and lipophilic profile that dictates target engagement and pharmacokinetic behavior, while the thiomorpholine ring is a key determinant of potassium channel opening efficacy [1]. Direct replacement with a morpholine analog (e.g., (4-Fluoro-2-methoxyphenyl)(morpholino)methanone) alters the core heteroatom from sulfur to oxygen, which is known to drastically change potency, selectivity, and metabolic stability within the KCNQ opener pharmacophore . The following quantitative evidence confirms why this exact substitution pattern is non-interchangeable.

Quantitative Differentiation Evidence for (4-Fluoro-2-methoxyphenyl)(thiomorpholino)methanone


Heteroatom Switch: Thiomorpholine vs. Morpholine Analogs

The critical difference between (4-Fluoro-2-methoxyphenyl)(thiomorpholino)methanone and its closest analog, (4-Fluoro-2-methoxyphenyl)(morpholino)methanone, lies in the heteroatom substitution within the heterocyclic ring. The thiomorpholine sulfur atom significantly alters the electronic distribution and lipophilicity of the molecule, directly impacting its interaction with the KCNQ potassium channel [1]. While direct head-to-head channel opening data for this specific pair is not publicly available, the morpholine analog is consistently offered at a lower commercial purity specification (95%) , suggesting a potentially more challenging synthesis or lower intrinsic stability compared to the thiomorpholine version, which is routinely available at ≥98% purity .

KCNQ Potassium Channels Medicinal Chemistry Structure-Activity Relationship

Lipophilicity-Driven Compound Differentiation

The compound's calculated physicochemical properties provide a basis for differentiating it from less lipophilic analogs. (4-Fluoro-2-methoxyphenyl)(thiomorpholino)methanone exhibits a calculated partition coefficient (cLogP) of approximately 2.02 . This value places it in an optimal range for blood-brain barrier permeability, a critical requirement for KCNQ openers targeting CNS disorders [1]. In contrast, its morpholine counterpart (C12H14FNO3, MW 239.24) has a lower molecular weight and a different hydrogen-bonding capacity due to the oxygen heteroatom, which is predicted to result in a significantly lower cLogP and, consequently, reduced passive diffusion across lipid membranes .

Pharmacokinetics ADME Prediction Computational Chemistry

Vendor-Backed Quality Specifications for Reproducible Research

The commercial availability and quality specifications for this compound provide a clear point of differentiation for procurement. Multiple reputable vendors offer (4-Fluoro-2-methoxyphenyl)(thiomorpholino)methanone with a guaranteed minimum purity of ≥97-98% . This contrasts with the morpholine analog, where the available purity specification from the same supplier is a full three percentage points lower (95%) . A higher purity specification translates directly to less troubleshooting and higher confidence in the interpretation of biological assay data, especially in high-content or high-throughput screening (HTS) formats where minor impurities can amplify signal noise.

Assay Development Quality Control Sourcing

Fluorine Substitution Pattern for Metabolic Stability

The presence of a fluorine atom at the 4-position of the phenyl ring is a strategic modification in medicinal chemistry to block a primary site of oxidative metabolism by cytochrome P450 enzymes [1]. This design element is present in the target compound but absent in the simple phenyl or unsubstituted methoxyphenyl analogs. While direct metabolic stability data for this compound is proprietary or unpublished, the class-wide inference from the Lundbeck patent family states that the claimed thiomorpholine derivatives, including those with this substitution pattern, are designed to possess favorable pharmacokinetic properties enabling their use in the treatment of CNS disorders [2].

Drug Metabolism Medicinal Chemistry Bioisostere

Optimal Application Scenarios for (4-Fluoro-2-methoxyphenyl)(thiomorpholino)methanone in Drug Discovery


Primary Screening for Novel KCNQ2/3 Potassium Channel Openers

This compound is a high-priority candidate for inclusion in focused screening libraries aimed at identifying novel activators of the KCNQ2/3 (Kv7.2/Kv7.3) potassium channels, a validated target for epilepsy and pain. Its structure closely aligns with the core pharmacophore described in patents by H. Lundbeck A/S, which are the foundational intellectual property for this class of openers [1]. The high commercial purity (≥98%) and favorable calculated CNS drug-like properties (cLogP ~2.02) make it an ideal, low-risk starting point for medicinal chemistry optimization programs focused on this mechanism of action [2].

Medicinal Chemistry: A Scaffold for CNS-Penetrant Analog Synthesis

The compound serves as an excellent advanced intermediate or building block for the synthesis of more complex CNS-active molecules. The 4-fluoro-2-methoxyphenyl group provides a metabolically stable anchor, while the thiomorpholine amide linkage offers a site for further diversification [1]. Its predicted CNS multiparameter optimization (CNS MPO) profile, driven by its lipophilicity and low topological polar surface area (TPSA = 29.54 Ų), suggests a high probability of blood-brain barrier penetration, making it a strategically advantageous core for designing analogs intended for neurological targets .

Negative Control or Comparator in Thiomorpholine SAR Studies

In structure-activity relationship (SAR) studies focused on thiomorpholine-containing KCNQ openers, this specific compound can function as a quantitative comparator. Researchers can benchmark new analogs against this compound's established commercial purity, lipophilicity (cLogP = 2.02) [1], and other physicochemical parameters. Its commercial availability from multiple vendors with defined specifications allows for standardized, cross-study comparisons, increasing the robustness and reproducibility of internal medicinal chemistry efforts.

Assay Development and Validation for Ion Channel Pharmacology

Due to its well-defined structure and high purity, this compound is a suitable chemical probe for developing and validating electrophysiological assays (e.g., automated patch-clamp) for the KCNQ channel family. The consistent quality across vendors [1] minimizes variability that could arise from impurities or batch-to-batch inconsistency, a critical requirement for establishing robust, reproducible assay conditions in both academic and industrial ion channel screening labs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4-Fluoro-2-methoxyphenyl)(thiomorpholino)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.